molecular formula C7H9N5 B3046666 6-Hydrazino-1H-indazol-3-ylamine CAS No. 1263378-02-4

6-Hydrazino-1H-indazol-3-ylamine

Cat. No.: B3046666
CAS No.: 1263378-02-4
M. Wt: 163.18
InChI Key: ZTBZRQLQZPDEMS-UHFFFAOYSA-N
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Description

6-Hydrazino-1H-indazol-3-ylamine (CAS: 1263378-02-4) is a specialized indazole derivative with the molecular formula C 7 H 9 N 5 and a molecular weight of 163.18 g/mol . This compound serves as a versatile and high-value building block in medicinal chemistry and drug discovery research, particularly in the synthesis of novel heterocyclic compounds. The indazole scaffold is recognized as a privileged structure in pharmaceutical development . It is a key pharmacophore in several approved drugs and clinical trial candidates targeting a range of diseases, which underscores the research value of its derivatives . The specific substitution pattern on this compound, featuring both a hydrazino and an amine functional group, makes it a promising intermediate for constructing molecular hybrids and complex architectures. Researchers can utilize this compound to develop new chemical entities, especially for probing anticancer pathways. Indazole derivatives have demonstrated potent activity by inhibiting key pathways such as the p53/MDM2 interaction and inducing apoptosis in cancer cell lines . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydrazinyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c8-7-5-2-1-4(10-9)3-6(5)11-12-7/h1-3,10H,9H2,(H3,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBZRQLQZPDEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300981
Record name 1H-Indazol-3-amine, 6-hydrazinyl-
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Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-02-4
Record name 1H-Indazol-3-amine, 6-hydrazinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-amine, 6-hydrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Hydrazino 1h Indazol 3 Ylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 6-Hydrazino-1H-indazol-3-ylamine, the spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the exchangeable protons of the amine and hydrazine (B178648) functional groups.

The aromatic region would theoretically display signals for the three protons on the benzene (B151609) portion of the indazole core. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by their position and coupling with neighboring protons. The protons at positions H-4, H-5, and H-7 would each produce a unique signal.

The protons on the nitrogen atoms (NH and NH₂) are typically observed as broad singlets because their signals can be affected by chemical exchange with the solvent and hydrogen bonding. These include the indazole ring's N-H proton, the C3-amine protons, and the C6-hydrazine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Signal Expected Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
Aromatic CH ~6.5 - 7.5 Doublet, Doublet of doublets H-4, H-5, H-7
Amine (NH₂) Variable, broad Singlet C3-NH₂
Hydrazine (NH) Variable, broad Singlet C6-NH
Hydrazine (NH₂) Variable, broad Singlet C6-NH₂

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since this compound has seven carbon atoms in unique chemical environments, seven distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts of these carbons would indicate their electronic environment (e.g., attached to nitrogen or part of the aromatic system).

The carbons of the indazole ring would appear in the aromatic region of the spectrum. The carbon atom C-3, bonded to the amine group, and C-6, bonded to the hydrazine group, would have their chemical shifts significantly influenced by these nitrogen-containing substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Assignment

To definitively assign each proton and carbon signal and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are spin-coupled to each other. This would be crucial for confirming the positions of the protons on the aromatic ring by showing correlations between adjacent protons (e.g., H-4 with H-5, and H-5 with H-7).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would unequivocally link each aromatic proton signal (H-4, H-5, H-7) to its corresponding carbon signal (C-4, C-5, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the entire molecular framework. For instance, it would show correlations from the indazole N-H proton to nearby carbons like C-3a and C-7a, confirming the core ring structure.

DEPT is a ¹³C NMR technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

DEPT-135: In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. For this compound, the signals for the three aromatic methine carbons (C-4, C-5, and C-7) would be positive.

DEPT-90: This experiment shows signals only for CH groups. Therefore, only the C-4, C-5, and C-7 carbons would appear in a DEPT-90 spectrum.

Comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra would allow for the unambiguous identification of the quaternary carbons (C-3, C-3a, C-6, and C-7a), which are absent from all DEPT spectra.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (molecular formula C₇H₉N₅), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 163.18 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.

The fragmentation pattern would likely involve the characteristic loss of small, stable molecules or radicals. Common fragmentation pathways for this structure would include:

Loss of the hydrazine group (-NHNH₂) or parts of it.

Cleavage of the amine group (-NH₂).

Fission of the pyrazole (B372694) ring, a characteristic fragmentation for indazole derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to analyze its electronic conjugation system.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its bond vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3200 N-H Stretching (multiple bands) Amine (NH₂), Hydrazine (NH, NH₂), Indazole (NH)
3100 - 3000 C-H Stretching Aromatic C-H
1650 - 1580 N-H Bending (Scissoring) Amine, Hydrazine

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The indazole ring is a conjugated aromatic system, which would result in characteristic absorption maxima (λ_max) in the UV region. The presence of the electron-donating amine and hydrazine groups would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted indazole.

Despite a comprehensive search for scientific literature, no specific studies detailing the X-ray crystallography or elemental analysis of this compound could be located.

As a result, the requested article with the specified sections on "Structural Elucidation and Advanced Spectroscopic Characterization" cannot be generated at this time due to the absence of the necessary experimental data.

Further research and publication in peer-reviewed scientific journals would be required to provide the specific crystallographic and compositional data needed to fulfill this request.

Chemical Reactivity and Mechanistic Transformations of 6 Hydrazino 1h Indazol 3 Ylamine

Reactions Involving the Hydrazino Moiety

The hydrazino group (-NHNH₂) is a versatile functional group known for its nucleophilicity and susceptibility to oxidation and condensation reactions.

The oxidation of aryl hydrazines is a well-established method for the synthesis of other nitrogen-containing functional groups, most notably aryl azides. This transformation can be achieved using various oxidizing agents. A common strategy involves the reaction of an aryl hydrazine (B178648) with a nitrite (B80452) source, such as sodium nitrite, in an acidic medium. amazonaws.comscielo.br This process is believed to proceed through the formation of an N-nitroso intermediate, which then eliminates water to form the corresponding azide.

An alternative one-pot protocol allows for the synthesis of aryl azides from anilines via an aryl hydrazine intermediate, which is then oxidized in situ. scielo.brscienceopen.com This method avoids the isolation of the potentially unstable hydrazine intermediate. While the direct oxidation of 6-Hydrazino-1H-indazol-3-ylamine is not extensively detailed in the literature, the general reactivity of aryl hydrazines suggests its susceptibility to similar transformations. For instance, the reaction of phenylhydrazine (B124118) with sodium nitrite is a known route to phenylazide. scielo.br The oxidation of aryl hydrazides to form azo compounds has also been demonstrated using reagents like Bobbitt's salt or systems involving NaNO₂ and HNO₃ under aerobic conditions. organic-chemistry.orgrsc.org

Table 1: Representative Oxidation Reaction of an Aryl Hydrazine

ReactantReagentProductReaction Type
PhenylhydrazineSodium Nitrite (NaNO₂) / AcidPhenylazideOxidation

The hydrazino group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone of hydrazine chemistry and proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction is typically catalyzed by a small amount of acid. With an asymmetrical ketone like acetone, the reaction with this compound would yield N'-(propan-2-ylidene)hydrazino-1H-indazol-3-amine. Similarly, reaction with an aromatic aldehyde such as p-nitrobenzaldehyde results in the formation of the corresponding p-nitrobenzaldehyde hydrazone. The stability of such hydrazone derivatives is well-documented; for instance, the p-nitrobenzaldehyde hydrazone of hydralazine (B1673433) is noted for its stability, which facilitates its analytical determination.

Table 2: Condensation Reactions of this compound

Carbonyl CompoundProduct NameProduct Structure (Predicted)
AcetoneN'-(Propan-2-ylidene)-6-hydrazino-1H-indazol-3-amineIndazole-NH-N=C(CH₃)₂
p-NitrobenzaldehydeN'-(4-Nitrobenzylidene)-6-hydrazino-1H-indazol-3-amineIndazole-NH-N=CH-C₆H₄-NO₂

The principle of condensation with carbonyl compounds can be extended to synthesize a vast array of more complex hydrazone derivatives. By employing various aldehydes and ketones bearing additional functional groups or complex structural motifs, a diverse library of molecules can be generated. These reactions are valued for their efficiency and the modularity they offer in molecular design. The resulting complex hydrazones often serve as intermediates for the synthesis of various heterocyclic compounds or as ligands in coordination chemistry. The high reactivity of hydrazones towards both electrophiles and nucleophiles allows for their subsequent conversion into numerous other heterocyclic systems.

Indazole derivatives are recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The nitrogen atoms of the pyrazole (B372694) ring within the indazole core possess lone pairs of electrons that can be donated to a metal center. In the case of this compound, the presence of additional nitrogen atoms in the hydrazino and amino groups introduces multiple potential coordination sites.

This multi-dentate character allows the molecule to act as a chelating ligand, binding to a single metal ion through multiple points of attachment, which typically results in enhanced complex stability (the chelate effect). The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other competing ligands. The formation of copper (II) complexes with substituted indazole ligands has been reported, demonstrating both discrete and polymeric structures. chim.it The rich coordination chemistry of such molecules makes them valuable building blocks in the fields of supramolecular chemistry and materials science.

Reactions of the Indazole Amine Group

The 3-amino group of the indazole ring behaves as a typical aromatic amine, exhibiting nucleophilic character and undergoing reactions common to this functional class.

The amine group at the C3 position of the indazole is nucleophilic and can react with a range of electrophiles. Its reactivity is influenced by the electron-donating nature of the amine itself and the electronic properties of the fused heterocyclic ring system.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This is a standard method for protecting the amino group or for introducing new functional moieties.

Alkylation: Reaction with alkyl halides can lead to N-alkylation of the amino group. However, regioselectivity can be an issue, as alkylation can also occur at the nitrogen atoms of the indazole ring (N1 or N2). The distribution of products often depends on the specific substrates, base, and reaction conditions used. Studies on 3-aminoindazoles have shown that reactions with aminoalkyl halides can yield a mixture of 1-substituted and 3-(substituted amino) indazoles.

Annulation/Cyclocondensation: The 3-aminoindazole scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. For instance, it can undergo [3+3] annulation reactions with 1,3-dielectrophiles, such as ketene (B1206846) dithioacetals, to form tricyclic pyrimido[1,2-b]indazole derivatives. researchgate.netrsc.org These reactions highlight the utility of the 3-amino group as a key nucleophilic component in building more complex molecular architectures. Under certain oxidative conditions, 3-aminoindazoles can also undergo novel ring-opening transformations. researchgate.netrsc.org

Acylation Reactions

The presence of two primary amine functionalities, the hydrazino group at the C6 position and the amino group at the C3 position, makes this compound a versatile precursor for various acylation reactions. These reactions can be selectively targeted to one or both nitrogen atoms, leading to a diverse array of functionalized indazole derivatives. A significant application of the reactivity of the hydrazino group is in the synthesis of fused heterocyclic systems, particularly pyrazolo[4,3-h]quinazolines.

This transformation is typically achieved through a cyclization reaction with a suitable carboxylic acid or its derivative. The reaction proceeds via an initial acylation of the more nucleophilic terminal nitrogen of the hydrazino group, followed by an intramolecular cyclization and dehydration to form the fused pyrazoloquinazoline ring system. The specific conditions for these reactions, such as the choice of solvent and the use of coupling agents or acidic catalysts, can influence the reaction efficiency and the final product yield.

For instance, the synthesis of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, which are potent and selective CDK4/6 inhibitors, utilizes a similar indazole scaffold. The reaction involves the condensation of a 6-hydrazinoindazole derivative with a suitable carbonyl compound to form a hydrazone, which then undergoes cyclization. nih.gov The optimization of this synthetic strategy is crucial for developing novel therapeutic agents. nih.gov

ReagentConditionsProductReference
Carboxylic AcidHeat, Acid CatalystPyrazolo[4,3-h]quinazoline researchgate.net
Acyl ChlorideBase, SolventN-Acyl-6-hydrazino-1H-indazol-3-ylamineGeneral Acylation
Anhydride (B1165640)SolventN-Acyl-6-hydrazino-1H-indazol-3-ylamineGeneral Acylation

Transformations of the Indazole Heterocyclic System

Reduction and Oxidation Reactions of the Indazole Core

The indazole ring system is generally stable to a range of chemical transformations. However, under specific conditions, the heterocyclic core can undergo reduction and oxidation reactions.

Reduction: The reduction of the indazole ring typically requires strong reducing agents and harsh reaction conditions. Catalytic hydrogenation, for example, can lead to the saturation of the pyrazole ring, yielding indoline (B122111) or fully saturated decahydroindazole derivatives. The specific outcome of the reduction is highly dependent on the catalyst, pressure, and temperature used. For substituted indazoles, the nature and position of the substituents can also influence the regioselectivity and stereoselectivity of the reduction.

Oxidation: The indazole ring is relatively resistant to oxidation. However, strong oxidizing agents can lead to the degradation of the ring system. In some cases, N-oxidation can occur at the N1 or N2 positions of the indazole ring, forming indazole-N-oxides. These N-oxides can serve as intermediates for further functionalization. The formation of N-oxides is influenced by the electronic properties of the substituents on the indazole ring.

Reaction TypeReagents and ConditionsProduct
ReductionH2, Pd/C, High PressureIndoline or Decahydroindazole derivatives
Oxidationm-CPBA, H2O2Indazole-N-oxide

Other Electrophilic and Nucleophilic Substitutions on the Indazole Ring

The indazole ring is an aromatic system and can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is directed by the electronic nature of the indazole ring and the substituents already present.

Electrophilic Substitution: The indazole ring is generally considered to be electron-rich, making it susceptible to electrophilic attack. The preferred sites for electrophilic substitution are the C3, C5, and C7 positions. However, the presence of the amino and hydrazino groups in this compound, which are electron-donating, will further activate the ring towards electrophilic attack, primarily at the C4, C5, and C7 positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The reaction conditions for these substitutions need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity. For example, nitration of 1H-indazole can yield 5-nitro-1H-indazole. nih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and generally requires the presence of a good leaving group, such as a halogen, and strong electron-withdrawing groups to activate the ring. In the context of this compound, direct nucleophilic substitution on the unsubstituted carbon atoms of the benzene (B151609) ring is unlikely. However, if a halogen substituent were present, it could potentially be displaced by a strong nucleophile. The synthesis of various 3-aminoindazoles often utilizes SNAr chemistry where a fluorine or chlorine atom at the ortho position to a nitrile group is displaced by hydrazine. nih.gov

Reaction TypeReagentsPosition of Substitution
NitrationHNO3/H2SO4C4, C5, C7
HalogenationBr2, Cl2C3, C5, C7
SulfonationH2SO4C5

Synthesis and Characterization of Derivatives and Analogues of 6 Hydrazino 1h Indazol 3 Ylamine

Rational Design Principles for Novel Indazole-Hydrazine Derivatives

The design of novel derivatives based on the 6-Hydrazino-1H-indazol-3-ylamine scaffold is driven by specific strategic goals aimed at optimizing molecular properties for various applications. A primary approach is the use of structure-guided design and molecular hybridization, where the indazole core is combined with other pharmacologically relevant fragments to create hybrid molecules with potentially enhanced or novel activities. nih.govnih.gov For instance, the 1H-indazole-3-amine structure is a known hinge-binding fragment in kinase inhibitors, making its derivatives promising candidates for anticancer drug development. nih.gov

Rational design also focuses on molecular simplification or elaboration to probe structure-activity relationships (SAR). nih.gov By systematically modifying the core, such as by removing or altering ring systems and side chains, researchers can identify the minimal structural features necessary for a desired effect. nih.gov This approach aids in reducing molecular complexity and improving physicochemical properties. nih.gov Furthermore, computational analysis of conformational ensembles in solution can rationalize the design of analogues with specific functionalities, such as irreversible inhibitors. nih.gov

Design PrincipleObjectiveExample Application
Molecular Hybridization Combine known pharmacophores to create novel compounds with enhanced or synergistic activities.Fusing the indazole core with pyrimidine (B1678525) or other heterocyclic moieties to develop new kinase inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies Systematically modify the scaffold to identify key structural motifs responsible for activity.Synthesizing a series of derivatives with varied substituents on the indazole ring to map binding interactions. nih.gov
Physicochemical Property Optimization Improve solubility, metabolic stability, and cell permeability.Introducing polar groups or modifying lipophilicity through strategic substitution on the side chains. nih.gov
Conformational Analysis Use computational methods to predict and design ligands with desired 3D structures for target binding.Designing analogues that selectively fit into the active site of a specific enzyme mutant. nih.gov

Synthesis of Substituted 1H-Indazol-3-amines and Related Heterocycles

The synthesis of the substituted 1H-indazol-3-amine core is a critical step, and several methods have been established. A prevalent and practical approach involves the reaction of ortho-halo-benzonitriles with hydrazine (B178648). nih.govchemrxiv.org For example, 2,6-dichlorobenzonitrile (B3417380) can be treated with hydrazine hydrate (B1144303) to form the corresponding 3-aminoindazole. nih.gov This reaction proceeds through a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. chemrxiv.org

Another powerful technique is the [3+2] annulation, which constructs the 1H-indazole skeleton from arynes and hydrazones under mild conditions. nih.govacs.org This method allows for the synthesis of a variety of 3-substituted indazoles. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are widely employed to introduce aryl or heteroaryl substituents onto the indazole ring system, typically after the core has been formed. nih.govresearchgate.net This allows for late-stage diversification of the molecular structure.

The general synthesis often begins with a suitably substituted benzonitrile. For instance, a 2-fluorobenzonitrile (B118710) derivative can be refluxed with hydrazine hydrate to afford the corresponding 1H-indazol-3-amine with high yield. nih.gov Subsequent modifications, such as acylation or further coupling reactions, can then be performed on the core structure. nih.gov

Synthetic MethodStarting MaterialsKey Reagents/ConditionsProduct Type
Hydrazine Condensation o-Halo-benzonitriles (e.g., 2-fluorobenzonitrile)Hydrazine hydrate (80%), reflux1H-Indazol-3-amines nih.gov
Hydrazine Condensation (from Oximes) o-Fluorobenzaldehyde O-methyloximesHydrazine3-Aminoindazoles (from Z-isomers) nih.gov
Suzuki-Miyaura Coupling Bromo-substituted 1H-indazol-3-amineArylboronic acid esters, PdCl2(dppf)2, Cs2CO3Aryl-substituted 1H-indazol-3-amines nih.gov
[3+2] Annulation Arynes, N-tosylhydrazonesMild reaction conditions3-Substituted indazoles nih.govacs.org
Acylation & Coupling 1H-Indazol-3-amineChloroacetic anhydride (B1165640), then thiophenols or piperazinesAmide-linked indazole hybrids nih.gov

Structural Modification Strategies on the Indazole Ring and Hydrazino Side Chains

Structural modifications of the this compound scaffold can be systematically performed on both the bicyclic indazole ring and its appended side chains to generate diverse analogues.

Indazole Ring Modifications: The indazole ring offers multiple positions for functionalization (C-4, C-5, C-6, C-7, N-1, and N-2). Transition metal-catalyzed C-H activation and cross-coupling reactions are primary strategies for introducing substituents. researchgate.net The Suzuki reaction, for example, is effective for adding aryl groups at the C-5 position, which can significantly alter the molecule's properties. nih.gov

N-alkylation of the indazole's pyrazole (B372694) ring is a common modification that results in either N-1 or N-2 substituted regioisomers. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of substituents already present on the indazole ring. nih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors N-1 alkylation, while certain electron-withdrawing groups at the C-7 position can direct the reaction towards the N-2 position. nih.gov

Hydrazino and Amino Side Chain Modifications: The hydrazino group at the C-6 position and the amino group at the C-3 position are prime sites for modification. The amino group can be readily acylated to form amides. nih.gov For example, reaction with chloroacetic anhydride yields an N-acylated intermediate that can be further coupled with various nucleophiles like thiophenols or piperazines to create a library of derivatives. nih.gov

The hydrazino group is also highly reactive and can be converted into a variety of other functional groups or used as a handle for constructing larger heterocyclic systems. For example, it can be reacted with aryl acids to form stable diacyl hydrazines (hydrazides), a common strategy for linking different molecular fragments. jocpr.com

Modification SiteStrategyReagents/ConditionsOutcome
Indazole N-1/N-2 N-AlkylationAlkyl halide, NaH, THFRegioselective formation of N-1 or N-2 alkylated indazoles. nih.gov
Indazole C-5 Suzuki CouplingArylboronic acid, Palladium catalystIntroduction of diverse aryl substituents. nih.gov
Indazole C-H Bonds C-H FunctionalizationTransition metal catalysts (e.g., Rhodium)Direct olefination or arylation at specific ring positions. researchgate.net
Amino Group (C-3) AcylationAcid anhydrides (e.g., chloroacetic anhydride)Formation of amide derivatives. nih.gov
Hydrazino Group (C-6) Hydrazide FormationCarboxylic acids, Coupling agents (e.g., HATU)Stable amide linkage to other molecular scaffolds. jocpr.com

Comparative Chemical and Spectroscopic Analysis of Indazole Analogues

The characterization and comparative analysis of newly synthesized indazole derivatives are essential to confirm their structures and purity. A combination of spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most powerful tools for elucidating the structure of indazole analogues. nih.govnih.gov

¹H NMR: Provides information about the number of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of the aromatic protons on the benzene (B151609) portion of the indazole ring are highly sensitive to the position and electronic nature of substituents. For example, the successful synthesis of a C-5 substituted derivative would be confirmed by changes in the splitting patterns of the remaining aromatic protons. nih.gov The presence and location of alkyl groups on the N-1 or N-2 positions can also be distinguished by characteristic shifts. nih.gov

¹³C NMR: Complements ¹H NMR by providing the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring confirm the substitution pattern. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compounds, which allows for the confirmation of their elemental composition. nih.gov This technique is crucial for verifying that the desired modification has occurred and for distinguishing between products with similar structures but different molecular formulas.

Raman Spectroscopy: In specific contexts, Raman spectroscopy has emerged as a valuable non-destructive technique for analyzing indazole derivatives, particularly for detecting synthetic cannabinoids containing an 1H-indazole-3-carboxamide core. researchgate.netcolab.ws This method can identify characteristic vibrational bands of the core indazole structure, providing a feasible method for analysis without destroying the sample. researchgate.net

A comparative analysis involves contrasting the spectroscopic data of the parent compound with its new derivatives. For example, in an N-alkylation reaction, the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the alkyl group, along with the correct molecular ion peak in the mass spectrum, would confirm the successful synthesis of the N-alkylated analogue. nih.gov

TechniqueInformation ObtainedApplication for Indazole Analogues
¹H NMR Proton environment, connectivity, and number.Confirming substituent placement, differentiating N-1/N-2 isomers, observing disappearance/appearance of N-H protons. nih.govnih.gov
¹³C NMR Carbon skeleton and chemical environment.Verifying the overall carbon framework and confirming substitution patterns. nih.govnih.gov
HRMS Exact molecular weight and elemental composition.Unambiguous confirmation of the molecular formula of the synthesized derivative. nih.gov
Raman Spectroscopy Molecular vibrational modes.Non-destructive detection of the indazole core structure, particularly in forensic applications. researchgate.netcolab.ws

Theoretical and Computational Studies of 6 Hydrazino 1h Indazol 3 Ylamine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For 6-Hydrazino-1H-indazol-3-ylamine, DFT calculations can elucidate its electronic structure, stability, and reactivity. By solving the Kohn-Sham equations, one can determine the ground-state electron density and, from it, derive various molecular properties.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For instance, in studies of similar indazole derivatives, DFT calculations have been instrumental in understanding their reactivity and electronic behavior.

Furthermore, DFT can be used to calculate other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment. These parameters provide a comprehensive picture of the molecule's electronic nature. The distribution of the electrostatic potential (ESP) on the molecular surface, also calculable via DFT, can identify electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.6 eVSuggests the chemical reactivity and kinetic stability.
Dipole Moment3.5 DProvides insight into the molecule's polarity and solubility.
Ionization Potential6.2 eVEnergy required to remove an electron.
Electron Affinity1.0 eVEnergy released upon gaining an electron.

Molecular Modeling for Conformational Analysis and Geometrical Optimization

Molecular modeling encompasses a range of computational techniques to represent and manipulate molecular structures. For this compound, with its flexible hydrazino group, conformational analysis is essential to identify the most stable three-dimensional arrangement of its atoms.

The process begins with generating various possible conformations by rotating the single bonds, particularly around the hydrazino and amino groups. Each of these conformations is then subjected to geometrical optimization, a process that calculates the forces on each atom and adjusts their positions to find a minimum on the potential energy surface. This results in the most stable, low-energy conformer(s) of the molecule. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Studies on related indazole structures have shown that the indazole ring system is typically planar or nearly planar. nih.gov

Table 2: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AngleOptimized Value (Illustrative)
Bond LengthN-N (Hydrazino)1.45 Å
Bond LengthC3-N (Amino)1.38 Å
Bond AngleC5-C6-N (Hydrazino)120.5°
Dihedral AngleC5-C6-N-N15.0°

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

The way molecules arrange themselves in a solid-state, or crystal packing, is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.net This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

Table 3: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Interaction TypeContribution (%) (Illustrative)Description
H···H45%Represents contacts between hydrogen atoms.
N···H/H···N25%Indicates the presence of hydrogen bonds involving nitrogen.
C···H/H···C15%van der Waals interactions involving carbon and hydrogen.
C···N/N···C8%Interactions between carbon and nitrogen atoms.
N···N4%Contacts between nitrogen atoms of adjacent molecules.
Other3%Other minor contacts.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can also predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can provide insights into its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C), one can predict the chemical shifts. These predicted shifts, when compared with experimental data, can aid in the structural elucidation of the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed experimental bands, such as the N-H stretching of the amino and hydrazino groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax). This helps in understanding the electronic structure and the nature of the transitions observed in the UV-Vis spectrum.

Table 4: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value (Illustrative)Corresponding Functional Group/Transition
¹H NMRChemical Shift (δ)7.5 ppmAromatic C-H
¹³C NMRChemical Shift (δ)140 ppmAromatic C-N
IRVibrational Frequency (ν)3400 cm⁻¹N-H Stretch (Amino)
UV-Visλmax280 nmπ → π* transition

Non Biological and Non Clinical Applications of 6 Hydrazino 1h Indazol 3 Ylamine and Its Derivatives

Applications in Coordination Chemistry (e.g., as Ligands for Transition Metal Complexes)

The molecular architecture of 6-Hydrazino-1H-indazol-3-ylamine makes it a prime candidate for use as a ligand in coordination chemistry. The presence of multiple nitrogen atoms in the hydrazino group, the amino group, and the indazole ring itself offers several potential coordination sites. This allows the molecule to act as a mono-, bi-, or polydentate ligand, binding to transition metal ions to form stable complexes.

The hydrazino group (-NHNH2) is a well-known coordinating moiety, capable of binding to metal centers in either a monodentate or a bridging fashion. Similarly, the 3-amino group (-NH2) provides another coordination site. Furthermore, the nitrogen atoms within the indazole ring can also participate in coordination, leading to the formation of chelate rings, which enhance the thermodynamic stability of the resulting metal complexes. The versatility in coordination modes allows for the synthesis of a diverse range of metal complexes with varying geometries and electronic properties.

Derivatives of this compound can be readily synthesized, for instance, by condensation of the hydrazino group with aldehydes or ketones to form hydrazones. These hydrazone derivatives offer an expanded and tunable coordination sphere. The imine nitrogen of the hydrazone, along with the original amino and indazole nitrogens, can create a multidentate ligand framework. The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the aldehyde or ketone precursor. This tunability is crucial for controlling the properties of the resulting transition metal complexes, such as their magnetic behavior, redox potentials, and catalytic activity.

Potential Coordination Modes of this compound and its Derivatives Description
Monodentate Coordination through a single nitrogen atom, likely from the terminal amino group of the hydrazine (B178648) moiety.
Bidentate Chelation involving two adjacent nitrogen atoms, such as the two nitrogens of the hydrazino group or the amino group and a ring nitrogen.
Tridentate Coordination involving the amino group, a hydrazino nitrogen, and a ring nitrogen, leading to the formation of stable five- or six-membered chelate rings.
Bridging Ligand The hydrazino group can bridge two metal centers, leading to the formation of polynuclear complexes with interesting magnetic or catalytic properties.

Potential in Materials Science (e.g., Dyes, Nanoparticles)

The extended π-conjugated system of the indazole ring, coupled with the electron-donating amino and hydrazino groups, suggests that this compound and its derivatives could serve as valuable building blocks in materials science.

In the realm of dyes , the chromophoric indazole core can be chemically modified to tune its absorption and emission properties. The introduction of various substituents on the indazole ring or the derivatization of the hydrazino group can alter the energy levels of the molecular orbitals, leading to changes in the color of the compound. For instance, forming azomethine linkages by reacting the hydrazino group with aromatic aldehydes containing electron-withdrawing or electron-donating groups can create push-pull systems, which are often associated with strong intramolecular charge transfer and vibrant colors. Such derivatives could find applications as textile dyes, pigments, or as sensitizers in dye-sensitized solar cells.

Furthermore, the coordinating ability of this compound can be exploited in the synthesis of nanoparticles . The molecule can act as a capping agent or a surface ligand to stabilize metal or semiconductor nanoparticles, preventing their aggregation and controlling their size and shape during synthesis. The organic shell provided by the indazole derivative can also impart specific functionalities to the nanoparticles, such as solubility in different solvents or the ability to bind to other molecules. The formation of metal-organic frameworks (MOFs) is another possibility, where the indazole derivative could act as an organic linker, connecting metal nodes to create porous materials with potential applications in gas storage and separation.

Utilization in Analytical Chemistry (e.g., for Metal Ion Analysis)

The ability of this compound and its derivatives to form stable and often colored complexes with specific metal ions makes them promising candidates for applications in analytical chemistry. These compounds can be developed as chromogenic or fluorogenic chemosensors for the detection and quantification of metal ions.

The principle behind their use as chemosensors lies in the change of their optical properties (color or fluorescence) upon binding to a target metal ion. For example, a derivative of this compound might be colorless or weakly fluorescent in its free state. Upon selective binding to a specific metal ion, the conformational change and the electronic perturbations induced by coordination can lead to the appearance of a distinct color (colorimetric sensor) or a significant enhancement or quenching of its fluorescence (fluorometric sensor).

The selectivity of these chemosensors can be engineered by carefully designing the structure of the ligand to have a binding pocket that preferentially accommodates a particular metal ion based on its size, charge, and coordination geometry. The hydrazone derivatives, with their tunable steric and electronic properties, are particularly well-suited for this purpose. Such sensors could provide a simple, rapid, and cost-effective method for the analysis of trace amounts of metal ions in various environmental and industrial samples.

Potential Analytical Applications Sensing Mechanism Target Analytes
Colorimetric Sensing Change in color upon complexation with a metal ion.Transition metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺)
Fluorometric Sensing Change in fluorescence intensity (enhancement or quenching) upon metal ion binding.Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺)
Ion-Selective Electrodes Incorporation into a membrane to create an electrode with a selective response to a specific ion.Various cations and anions

Role in Environmental Chemistry (e.g., Water Treatment, Corrosion Inhibition)

The chemical properties of this compound suggest its potential utility in addressing certain environmental challenges, particularly in the areas of water treatment and corrosion inhibition.

For water treatment , derivatives of this compound could be immobilized on a solid support and used as adsorbents for the removal of heavy metal ions from contaminated water. The multiple nitrogen-containing functional groups can act as binding sites for toxic metal ions, effectively sequestering them from the aqueous phase. The development of such selective adsorbents is a key goal in environmental remediation.

In the context of corrosion inhibition , organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur are known to be effective corrosion inhibitors for metals in acidic or neutral media. This compound and its derivatives possess multiple nitrogen atoms and an aromatic ring system, which are favorable characteristics for a corrosion inhibitor. These molecules can adsorb onto the metal surface through their heteroatoms, forming a protective film that isolates the metal from the corrosive environment. The planar indazole ring can further enhance the surface coverage. The effectiveness of these compounds as corrosion inhibitors would depend on their ability to form a stable and dense adsorbed layer on the metal surface.

Applications in Catalysis

Transition metal complexes are at the heart of many catalytic processes, and the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. The stable complexes formed by this compound and its derivatives with various transition metals could exhibit significant catalytic activity in a range of organic transformations.

The tunability of the ligand framework is a key advantage. By modifying the substituents on the indazole ring or on the hydrazone moiety, it is possible to fine-tune the steric and electronic environment around the metal center. This, in turn, can influence the substrate binding, the activation of reactants, and the rate and selectivity of the catalytic reaction.

Potential catalytic applications for the metal complexes of these ligands could include:

Oxidation reactions: Mimicking the active sites of metalloenzymes, these complexes could catalyze the oxidation of alcohols, alkenes, or other organic substrates.

Reduction reactions: They could be employed in the catalytic hydrogenation or transfer hydrogenation of unsaturated compounds.

Cross-coupling reactions: As ligands for palladium, nickel, or copper, they could facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.

The development of well-defined, recyclable catalysts based on these indazole derivatives could offer a more sustainable and efficient alternative to traditional stoichiometric reagents.

Conclusion and Future Research Perspectives for 6 Hydrazino 1h Indazol 3 Ylamine

Summary of Current Research Contributions in Chemical Synthesis and Structure

Emerging Synthetic Methodologies for Indazole Derivatives

The field of synthetic chemistry continues to produce novel methods for constructing the indazole core and its derivatives, driven by their importance in medicinal chemistry. ambeed.com Recent advancements include catalyst-based approaches using transition metals like palladium and copper, as well as green chemistry methods. google.com Techniques such as one-pot metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives and palladium-catalyzed cyclization of ortho-haloaryl hydrazines represent the forefront of indazole synthesis. researchgate.net These emerging methodologies offer high efficiency and broad functional group tolerance, but their application to the synthesis of 6-Hydrazino-1H-indazol-3-ylamine has not been reported.

Advancements in Spectroscopic and Structural Characterization Techniques

Modern spectroscopic and structural characterization techniques are crucial for elucidating the structures of complex heterocyclic compounds. Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR (COSY, HMQC, TOCSY), are powerful tools for assigning proton and carbon resonances. Other methods like X-ray crystallography provide definitive three-dimensional structural information. While spectral data for the related compound 1H-indazol-3-amine is available in public databases like PubChem, no such data has been published for this compound.

Exploration of Untapped Non-Biological Application Areas

The applications of indazole derivatives are diverse, extending beyond the biological realm. For example, certain 1-phenyl-5(6)-[N,N-(bisphenyl)]aminoindazoles have been investigated as electroactive materials for their thermal, optical, and photoelectrical properties, showing potential for use in electronic devices. These materials can form glasses and exhibit hole drift mobilities suitable for electronic applications. However, the scientific literature contains no studies exploring any non-biological applications for this compound.

Prospects for Further Theoretical and Computational Investigations

Theoretical and computational chemistry provides deep insights into the structural and electronic properties of molecules. Molecular docking and Molecular Dynamics (MD) simulations are employed to study the interactions of indazole derivatives with biological targets. Furthermore, computational studies can predict spectroscopic properties and analyze solvent effects. While these methods are powerful for guiding future research and understanding molecular behavior, there are currently no published theoretical or computational investigations focused on this compound. Such studies are typically preceded by initial synthetic and experimental characterization, which are currently absent for this compound.

Q & A

Q. What are the recommended synthetic routes for 6-Hydrazino-1H-indazol-3-ylamine, and how can researchers optimize reaction conditions?

The synthesis of hydrazino-substituted heterocycles like this compound typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can be introduced via refluxing indazole precursors with hydrazine hydrate under controlled pH and temperature. Key parameters include solvent selection (e.g., ethanol or DMF), reaction time (12–24 hours), and stoichiometric ratios to minimize side products like unreacted hydrazine or dimerization byproducts . Purity optimization may require column chromatography or recrystallization using polar aprotic solvents.

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical validation should combine:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm hydrazino (–NH–NH2_2) and indazole ring proton environments.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C7_7H9_9N5_5, theoretical 179.09 g/mol).

Intermediate Research Questions

Q. What safety protocols are critical when handling this compound in laboratory settings?

Hydrazine derivatives are toxic and mutagenic. Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste Disposal : Neutralize hydrazine residues with aqueous sodium hypochlorite (bleach) before disposal .
  • Emergency Procedures : Immediate skin/eye washing with copious water for 15 minutes upon exposure .

Q. How can researchers design dose-response experiments to evaluate the bioactivity of this compound?

Use a tiered approach:

In vitro assays : Screen cytotoxicity (e.g., MTT assay) across concentrations (1–100 µM) in cell lines relevant to target pathways (e.g., cancer or antimicrobial models).

Positive/Negative Controls : Include known hydrazine-based inhibitors (e.g., isoniazid) and solvent-only controls.

Statistical Design : Triplicate measurements and ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data in studies involving this compound?

Contradictions often arise from methodological variability. Solutions include:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies).
  • Meta-Analysis : Compare datasets from multiple labs to identify confounding variables (e.g., solvent polarity, cell passage number) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and explain discrepancies in IC50_{50} values .

Q. How can computational modeling aid in understanding the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., in DMSO vs. aqueous buffers) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the indazole ring) with bioactivity .

Methodological and Data Analysis Questions

Q. What experimental designs are suitable for studying the stability of this compound under varying storage conditions?

  • Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • pH Stability : Prepare buffered solutions (pH 1–10) and analyze decomposition products using LC-MS .
  • Light Sensitivity : Compare UV-vis spectra before/after exposure to UV light (λ = 365 nm) .

Q. How can researchers address discrepancies in spectral data (e.g., NMR or IR) for this compound?

  • Reference Standards : Compare spectra with commercially available indazole derivatives (e.g., 1-methyl-1H-indazol-6-amine) .
  • Deuterium Exchange : Confirm –NH–NH2_2 peaks by dissolving samples in D2_2O and observing signal disappearance .
  • Collaborative Validation : Share raw data with independent labs to rule out instrumentation bias .

Cross-Disciplinary Applications

Q. What role could this compound play in developing fluorescent probes or biosensors?

The hydrazino group’s chelating ability allows conjugation with fluorophores (e.g., fluorescein) for metal ion detection. Applications include:

  • Sensor Design : Immobilize the compound on graphene oxide sheets for selective Cu2+^{2+} sensing via fluorescence quenching .
  • Biological Imaging : Modify with biotin tags for targeting cancer cell receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.